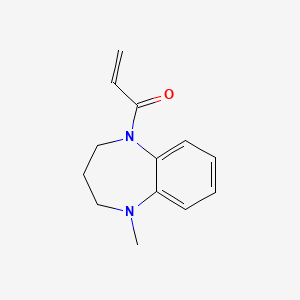

Methyl 4-((6-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

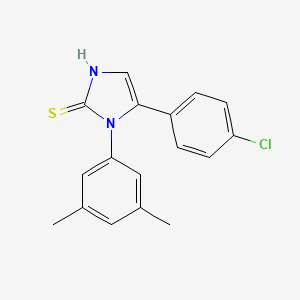

This compound is a derivative of benzoic acid, which is a common structure in many pharmaceuticals and other biologically active compounds . The presence of the fluorobenzyl group and the triazinyl group could potentially give this compound unique properties, but without specific studies or data, it’s hard to say what those might be.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several different functional groups present. The presence of the triazine ring, the fluorobenzyl group, and the amide bond would all contribute to the overall structure and properties of the compound .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The presence of the amide bond, the fluorobenzyl group, and the triazine ring could all potentially be sites of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence of the various functional groups .Scientific Research Applications

Medicinal Chemistry: Neuroprotective Agent

This compound has been studied for its potential neuroprotective effects. In particular, it has been evaluated for its ability to protect against ischemic stroke . The compound may increase antioxidant enzyme activities, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while decreasing lactate dehydrogenase (LDH) release. This suggests a protective role in neuronal cells, potentially reducing ischemic injury.

Organic Synthesis: Benzylic Functionalization

The benzylic position of this compound is a site of high reactivity, allowing for various organic transformations. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in organic synthesis . These reactions can be used to synthesize a wide range of derivatives for further application in medicinal chemistry and material science.

Pharmacology: PI3K/AKT Pathway Modulation

The compound has shown to activate the PI3K/AKT signaling pathway . This pathway is crucial in cell survival and metabolism, and its modulation is of great interest in pharmacology, particularly in cancer research where it can influence tumor growth and response to therapy.

Cell Biology: Apoptosis Regulation

In cellular studies, this compound has demonstrated an ability to regulate apoptosis, a programmed cell death process . It can reduce the levels of pro-apoptotic proteins like Bax and Bim, while increasing anti-apoptotic protein Bcl-2 levels. This regulation is essential for studies related to cancer, neurodegeneration, and other diseases where cell death plays a central role.

Biochemistry: Endoplasmic Reticulum Stress Reduction

The compound has been associated with a decrease in endoplasmic reticulum stress (ERS) . ERS is involved in various diseases, including diabetes, neurodegeneration, and heart disease. Understanding how this compound affects ERS can lead to new therapeutic strategies.

Neuroscience: Axonal Regeneration

Research indicates that this compound may promote axonal regeneration in primary neurons of neonatal rats . This is significant for neuroscience research, especially in the context of spinal cord injuries and neurodegenerative diseases where promoting nerve growth is a major therapeutic goal.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[[6-[(4-fluorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3/c1-26-17(25)12-4-8-14(9-5-12)20-18-21-16(24)15(22-23-18)10-11-2-6-13(19)7-3-11/h2-9H,10H2,1H3,(H2,20,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZKWRUUHCOBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((6-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2925403.png)

![3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2925407.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2925410.png)

![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925414.png)

![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925420.png)

![2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2925423.png)